molecular formula C17H15N3O4S2 B2705143 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 896296-00-7

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2705143
CAS No.: 896296-00-7
M. Wt: 389.44
InChI Key: NCLNVPUMTKDUAB-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 896296-00-7) is a synthetic small molecule with a molecular formula of C17H15N3O4S2 and a molecular weight of 389.45 g/mol . This compound features a benzothiophene core linked to a dimethylthiophene carboxamide unit via a carboxamide bridge, a structural motif known to be of significant interest in pharmaceutical and biological research. Thiophene-carboxamide scaffolds are extensively investigated for their versatile pharmacological properties and are recognized as privileged structures in drug discovery for their ability to interact with diverse biological targets . The presence of the nitro group is a key functional element, as nitroheterocyclic compounds are well-established prodrugs in anti-infective research. Such compounds are often activated by specific bacterial nitroreductases (such as NfsA and NfsB in E. coli), leading to the generation of cytotoxic metabolites that result in potent, bactericidal effects against a range of Gram-negative pathogens, including Escherichia coli, Shigella, and Salmonella species . Similar nitroheterocyclic scaffolds are also being actively explored for their antituberculosis activity, where they are believed to be activated by mycobacterial nitroreductases, such as Ddn (deazaflavin-dependent nitroreductase), demonstrating a potential for targeting replicating and hypoxic bacterial populations . This compound is provided with a minimum purity of 90% . It is supplied For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-8-9(2)25-17(14(8)16(22)18-3)19-15(21)13-7-10-6-11(20(23)24)4-5-12(10)26-13/h4-7H,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLNVPUMTKDUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene ring, a nitro group, and a benzothiophene moiety. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of 346.4 g/mol. Its unique arrangement of functional groups contributes to its diverse biological activities.

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. A study demonstrated that benzothiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell proliferation and survival .

Case Study:
A recent investigation into related benzothiophene compounds showed that they inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis via mitochondrial pathways . The study highlighted the potential of these compounds as candidates for further development in cancer therapy.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiophene derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings:
In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Its ability to inhibit leukotriene synthesis suggests a role in managing inflammatory conditions .

Mechanism of Action:
The compound may exert its anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or nitro group can significantly influence its pharmacological profile.

ModificationEffect on Activity
Methyl substitution on thiopheneIncreased solubility and bioavailability
Variations in nitro groupEnhanced anticancer potency through redox cycling

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally related derivatives from the benzoxazole-pyrazoline family (e.g., compounds 7c , 7e , 7f , 7g , and 7h ), which share functional groups such as carboxamides, acetylated pyrazolines, and aromatic heterocycles (Table 1) .

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Spectral Data (δ, ppm) Bioactivity Notes
Target Compound Benzothiophene 5-nitro, methylcarbamoyl-thiophene Not reported Not reported Hypothesized antitubercular
7c : N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide Benzoxazole-pyrazoline Acetyl, thiophene, butyramide 178–181 1H NMR (DMSO): δ 19.41–175.13 Antitubercular (MIC: 3.12 µg/mL)
7e : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)benzamide Benzoxazole-pyrazoline Acetyl, benzamide 164–168 1H NMR (CD3OD): δ 8.437–1.908 Moderate activity
7f : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)-2-chlorobenzamide Benzoxazole-pyrazoline Acetyl, 2-chlorobenzamide 139–141 1H NMR (DMSO): δ 12.548–3.494 Enhanced lipophilicity
7h : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)-3-chlorobenzamide Benzoxazole-pyrazoline Acetyl, 3-chlorobenzamide 142–144 1H NMR (DMSO): δ 12.736–2.244 Improved metabolic stability

Key Differences and Implications

Core Heterocycle: The target compound’s benzothiophene core may confer greater planarity and π-stacking capability compared to the benzoxazole in compounds 7c–7h. The 5-nitro group in the target compound is absent in 7c–7h, suggesting higher redox reactivity or susceptibility to nitroreductase enzymes, which could be exploited in prodrug design .

Substituent Effects :

  • The methylcarbamoyl-thiophene side chain in the target compound differs from the acetyl-pyrazoline moieties in 7c–7h . The latter are associated with conformational rigidity, which may restrict binding to flexible active sites .
  • Chlorinated benzamide derivatives (7f , 7h ) exhibit increased hydrophobicity and metabolic stability compared to the target compound’s nitro-thiophene system, which may be more polar but prone to hydrolysis .

Biological Activity :

  • Compounds 7c–7h demonstrated antitubercular activity (MIC values: 3.12–12.5 µg/mL), attributed to their acetyl-pyrazoline motifs disrupting mycobacterial enzyme function. The target compound’s nitro group and benzothiophene core could target similar pathways but with altered potency or selectivity .

Hydrogen-Bonding Patterns :

  • The carboxamide and methylcarbamoyl groups in the target compound likely form extensive hydrogen-bonding networks, as observed in analogous systems using graph-set analysis (e.g., R₂²(8) motifs) . This contrasts with the simpler amide interactions in 7c–7h , which rely on benzamide carbonyls for binding.

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